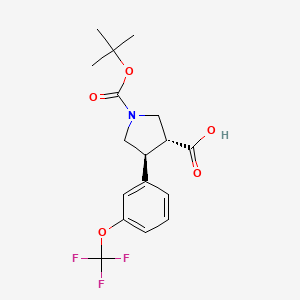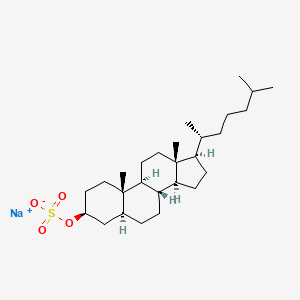
Dihydrocholesterol-3-sulfate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrocholesterol-3-sulfate sodium is a chemical compound derived from cholesterol It is a sulfate ester of dihydrocholesterol, which is a hydrogenated form of cholesterol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydrocholesterol-3-sulfate sodium can be synthesized through the hydrogenation of cholesterol. The process involves the use of platinum oxide as a catalyst and glacial acetic acid as a solvent. The hydrogenation is conducted at temperatures between 65-75°C under slight positive pressure. The product is then crystallized and purified through saponification with alcoholic alkali .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrocholesterol-3-sulfate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrocholesterol-3-sulfate.
Reduction: Reduction reactions can convert it back to dihydrocholesterol.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.
Substitution: Various nucleophiles can be used to replace the sulfate group under acidic or basic conditions.
Major Products Formed
Oxidation: Dihydrocholesterol-3-sulfate.
Reduction: Dihydrocholesterol.
Substitution: Various substituted dihydrocholesterol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dihydrocholesterol-3-sulfate sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism and cardiovascular health.
Industry: Used in the production of surfactants and emulsifiers due to its amphiphilic nature
Mecanismo De Acción
The mechanism of action of dihydrocholesterol-3-sulfate sodium involves its interaction with cell membranes and lipid rafts. It modulates membrane fluidity and permeability, affecting various cellular processes. The compound also interacts with nuclear receptors, influencing gene expression and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Cholesterol sulfate
- Cholesteryl sulfate
- Dihydrocholesterol
Comparison
Dihydrocholesterol-3-sulfate sodium is unique due to its sulfate ester group, which imparts distinct chemical and physical properties. Compared to cholesterol sulfate, it has a higher solubility in water and different biological activities. Cholesteryl sulfate and dihydrocholesterol share similar structural features but differ in their functional groups and applications .
Propiedades
Fórmula molecular |
C27H47NaO4S |
|---|---|
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
sodium;[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H48O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h18-25H,6-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,20+,21+,22+,23-,24+,25+,26+,27-;/m1./s1 |
Clave InChI |
SGDWDLSGPWPYIH-AXWYGDOUSA-M |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


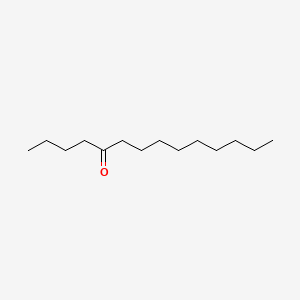
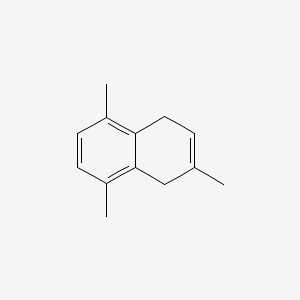
![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
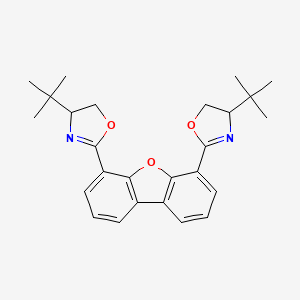
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
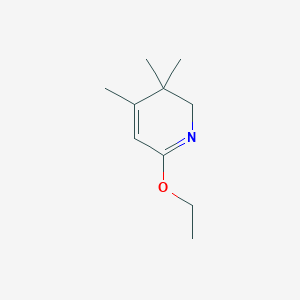
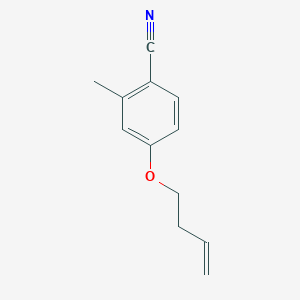
![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)
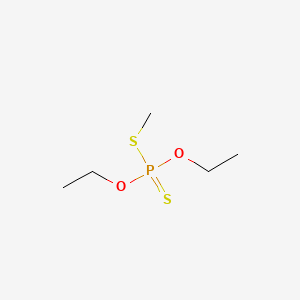
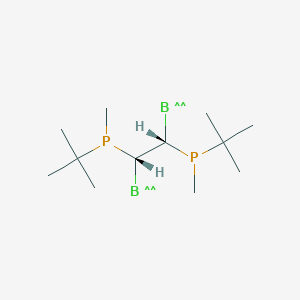
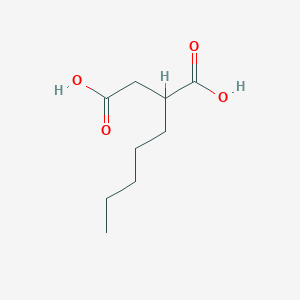
![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)
